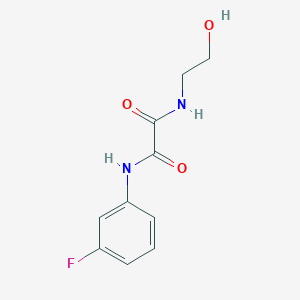

N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide, commonly known as FPH1, is a chemical compound that has gained attention in scientific research due to its potential as a valuable tool for studying the biological functions of PHD (prolyl hydroxylase domain) proteins. PHD proteins play a crucial role in the regulation of the hypoxia-inducible factor (HIF) pathway, which is involved in various physiological processes, including angiogenesis, erythropoiesis, and metabolism.

科学的研究の応用

Discovery and Enzyme Inhibition

N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide derivatives have been identified as potent and selective inhibitors for the Met kinase superfamily, with significant implications in cancer research. The selective inhibition of Met kinase by these compounds has demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, highlighting their potential as therapeutic agents in cancer treatment (Schroeder et al., 2009).

Fluorescent “Off−On” Behavior

Research on oxamide derivatives has led to the discovery of new fluorophores that exhibit an "off-on" fluorescence characteristic upon complexation with metal ions. This property is derived from controlling the twisted intramolecular charge transfer (TICT) relaxation process, indicating potential applications in sensing and imaging technologies (Morozumi et al., 2001).

Intramolecular Hydrogen Bonding

The study of oxamide derivatives has also revealed the presence of intramolecular three-center hydrogen bonding, which stabilizes their structure. This finding provides insights into the molecular design principles that can influence the stability and reactivity of similar compounds (Martínez-Martínez et al., 1998).

Anticancer Activity and Molecular Docking

Dicopper(II) complexes bridged by asymmetric N,N′-bis(substituted)oxamide ligands have been synthesized and shown to exhibit in vitro anticancer activity. These studies also include molecular docking to understand the interactions between these complexes and biomolecules, further emphasizing the role of N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide derivatives in the development of new anticancer agents (Zheng et al., 2015).

Electrocatalytic Reactions

N-Oxyl compounds, related to N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide through their functional groups and electronic properties, have been utilized as catalysts in electrocatalytic reactions. These compounds facilitate the selective oxidation of organic molecules, offering a sustainable approach to various chemical syntheses (Nutting et al., 2018).

特性

IUPAC Name |

N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O3/c11-7-2-1-3-8(6-7)13-10(16)9(15)12-4-5-14/h1-3,6,14H,4-5H2,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINQOJHJURQTBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-fluorophenyl)-N-(2-hydroxyethyl)oxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)

![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2559868.png)

![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)butyramide](/img/structure/B2559875.png)

![(2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2559878.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2559880.png)

![(4-chlorophenyl)[4-(2-furyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2559884.png)

![(9s,10s)-13-((E)-(furan-2-ylmethylene)amino)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2559887.png)

![2-(4-Chlorophenoxy)-2-methyl-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]propan-1-one](/img/structure/B2559888.png)